Ferric HEDTA
Description
Significance of Aminopolycarboxylate Chelating Agents in Contemporary Chemistry
Aminopolycarboxylate chelating agents are a class of compounds that form stable complexes with metal ions, effectively sequestering them and controlling their reactivity. amazonaws.comacs.orgnih.govresearchgate.net These agents are crucial in various chemical and biological systems where the presence of free metal ions could lead to undesirable reactions. amazonaws.comacs.org Their ability to influence metal availability and mobility makes them indispensable in numerous industrial and environmental applications. amazonaws.comacs.orgnih.govresearchgate.net
The primary function of these chelating agents is to form strong, water-soluble complexes with metal ions, preventing their precipitation and enhancing their bioavailability. amazonaws.comacs.orgwikipedia.org This property is particularly important in agriculture, where they are used to deliver essential micronutrients to plants. wikipedia.org In industrial settings, they are employed in water treatment, cleaning, and as additives in various manufacturing processes. wikipedia.orgontosight.ai The stability and reactivity of these metal complexes are influenced by factors such as pH and the presence of other ligands, making their study a complex and dynamic field of research. amazonaws.comacs.org
The Unique Role of Ferric HEDTA as an Iron(III) Chelator
This compound is a coordination complex formed between a ferric ion (Fe³⁺) and the chelating agent hydroxyethylethylenediaminetriacetic acid (HEDTA). vulcanchem.com This compound is particularly valued for its ability to keep iron soluble and bioavailable across a range of pH conditions, a critical feature for many of its applications. vulcanchem.comnih.gov
The structure of HEDTA, a derivative of EDTA where an acetate (B1210297) group is replaced by a hydroxyethyl (B10761427) group, gives this compound distinct properties. While this modification slightly reduces the stability of the metal complex compared to EDTA, it enhances its solubility, especially in acidic environments. This makes this compound particularly useful in applications such as geothermal reservoir stimulation and certain industrial cleaning processes where acidic conditions are prevalent.
Evolution of Research Perspectives on this compound and Related Complexes
Research on this compound and similar iron chelates has evolved significantly over time. Initially, the focus was on their synthesis and basic chemical properties. vulcanchem.comscribd.comalfa-chemistry.comcuhk.edu.hk As the understanding of their chelation capabilities grew, research expanded to explore their practical applications. In agriculture, extensive studies have demonstrated the effectiveness of this compound as a micronutrient fertilizer to combat iron chlorosis in plants. ontosight.aivulcanchem.comumd.edu
More recently, research has delved into the environmental fate and biodegradability of these compounds. vulcanchem.comepa.gov While effective in their applications, the persistence of some aminopolycarboxylate chelating agents in the environment has raised concerns. Studies have shown that this compound undergoes relatively rapid biodegradation in soil and water. vulcanchem.comepa.gov Current research continues to investigate the complex interactions of these chelates in various environmental systems and to develop new, even more effective and environmentally benign chelating agents. amazonaws.comacs.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+) | nih.gov |
| CAS Number | 17084-02-5 | vulcanchem.comepa.gov |
| Molecular Formula | C10H15FeN2O7 | nih.gov |
| Molecular Weight | 331.08 g/mol | nih.gov |
| Appearance | Deep red, odorless liquid | vulcanchem.comepa.govepa.gov |
| Solubility | Miscible with water | vulcanchem.com |
Detailed Research Findings
Recent research has provided valuable insights into the behavior and efficacy of this compound in various contexts. For instance, studies on its use in gas desulfurization have shown its potential for the oxidative absorption of hydrogen sulfide (B99878). acs.org Research has focused on the kinetics of this reaction, providing data that can be used to optimize industrial gas treatment processes. acs.org
In the field of environmental science, the photodegradation and microbial degradation of iron chelates are active areas of investigation. nih.govepa.govresearchgate.netnih.gov It has been found that ferric complexes of HEDTA are susceptible to decomposition upon exposure to daylight. epa.gov Furthermore, certain bacteria have been identified that can degrade Fe-EDTA, a closely related compound, suggesting similar pathways may exist for this compound. nih.govresearchgate.netnih.gov
Comparative studies of different iron chelates have also been a key area of research. These studies have evaluated the relative stability and effectiveness of this compound in comparison to other common chelates like Fe-EDTA, Fe-DTPA, and Fe-EDDHA, particularly in agricultural applications across different soil pH levels. ashs.orgashs.orghaifa-group.comroyalbrinkman.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O7.Fe/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFNIPKMNMDDDB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FeN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Iron, [N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-(hydroxy-.kappa.O)ethyl]glycinato(3-)-.kappa.N,.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17084-02-5 | |
| Record name | Versenol AG Fe Chelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17084-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferric HEDTA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, [N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-(hydroxy-.kappa.O)ethyl]glycinato(3-)-.kappa.N,.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)glycinato(3-)]iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC HEDTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K116RN43S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Elucidation of Ferric Hedta Coordination Chemistry and Complex Stability
Ligand Structure and Coordination Modes within Iron(III) Complexes
HEDTA as a Pentadentate vs. Hexadentate Ligand in Ferric Systems
N-(hydroxyethyl)-ethylenediaminetriacetic acid (HEDTA) is an aminopolycarboxylic acid that can act as a chelating agent. Structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA), HEDTA differs by the substitution of one acetate (B1210297) group with a hydroxyethyl (B10761427) group. rsc.org This structural modification has significant implications for its coordination behavior with metal ions, including iron(III).
While EDTA typically acts as a hexadentate ligand, coordinating to a metal ion through two nitrogen atoms and four carboxylate oxygen atoms, HEDTA often functions as a pentadentate ligand. rsc.org In this mode, the two nitrogen atoms and the three carboxylate groups bind to the ferric ion, while the hydroxyethyl group may or may not be coordinated. rsc.orgscispace.com In solution, the [Fe(III)(HEDTA)] complex often adopts a six-coordinate geometry where HEDTA is pentadentate, and a water molecule occupies the sixth coordination site. researchgate.netrsc.org However, the possibility of HEDTA acting as a hexadentate ligand also exists, where the oxygen from the hydroxyethyl group also participates in coordination. vulcanchem.com Spectroscopic studies on various ferric HEDTA complexes in different solvents have suggested that in solution, the complexes contain pentadentate HEDTA with either one or two coordinated solvent molecules, depending on the steric requirements of the solvent. rsc.org
The coordination number of the iron(III) center in these complexes can vary. For instance, in aqueous solution, the [Fe(III)(HEDTA)(H2O)2] complex is considered to be seven-coordinate. rsc.org This flexibility in coordination mode is a key feature of this compound chemistry.
Structural Isomers and Geometric Configurations of [Fe(III)(HEDTA)] Complexes
The coordination of HEDTA to a metal center can result in several possible geometric isomers. For octahedral complexes with a tetradentate ligand like ethylenediamine-N,N'-diacetate (a related structure), symmetrical-cis (s-cis), unsymmetrical-cis (uns-cis), and trans isomers are possible. sci-hub.se The specific isomer formed can be influenced by factors such as the solvent and the presence of other ligands.
Influence of Hydroxyethyl Substitution on Coordination Environment
The replacement of an acetate group in EDTA with a hydroxyethyl group in HEDTA has a notable impact on the coordination environment of the resulting ferric complex. A primary effect is the general decrease in the stability constants of metal complexes compared to their EDTA counterparts. scispace.com This is attributed to the weaker coordinating ability of the unprotonated hydroxyethyl group compared to a carboxylate group. scispace.com
However, this substitution also imparts beneficial properties. The hydroxyethyl group enhances the solubility of the HEDTA ligand and its ferric complex, particularly at low pH where the carboxylate groups of EDTA would be protonated, reducing its solubility. rsc.org This improved solubility in acidic conditions makes this compound a more effective chelating agent in certain industrial applications. Furthermore, the presence of the hydroxyethyl group can influence the reactivity of the complex. For instance, the rate of oxidation of hydrogen sulfide (B99878) by ferric complexes of HEDTA and EDTA is reported to be facilitated by the hydroxy and dihydroxy forms of these complexes. researchgate.net
Thermodynamic Stability Constants and Formation Equilibria
Comparative Analysis with Other Aminopolycarboxylate Chelates (e.g., EDTA, DTPA, NTA, GLDA)
The stability of the this compound complex is often evaluated by comparing its formation constant (log K) with those of other common aminopolycarboxylate chelating agents. Generally, the stability of ferric complexes follows the order: DTPA > EDTA > HEDTA > NTA > GLDA.
Diethylenetriaminepentaacetic acid (DTPA), an octadentate ligand, forms the most stable iron complexes among these common chelators. rsc.org Ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand, also forms a very stable complex with Fe(III). rsc.org The stability constant for Fe(III)-HEDTA is lower than that of Fe(III)-EDTA. rsc.org This is a direct consequence of replacing a strongly coordinating carboxylate group with a more weakly coordinating hydroxyethyl group. scispace.com
Nitrilotriacetic acid (NTA) is a tetradentate ligand and generally forms less stable complexes with cations compared to EDTA and HEDTA. rsc.org Glutamic acid-N,N-diacetic acid (GLDA), another tetradentate ligand, also exhibits lower stability constants for its metal complexes compared to EDTA and HEDTA. rsc.orgresearchgate.net
The following table provides a comparative view of the stability constants (log K) for the ferric (Fe³⁺) complexes of these chelating agents.
| Chelating Agent | Denticity | Stability Constant (log K) for Fe³⁺ |
| DTPA | Octadentate | ~28.6 |
| EDTA | Hexadentate | ~25.1 |
| HEDTA | Pentadentate/Hexadentate | ~19.8 tamu.edu |
| NTA | Tetradentate | ~15.9 tamu.edu |
| GLDA | Tetradentate | ~15.2 tamu.edu |
Note: The exact values of stability constants can vary depending on the experimental conditions such as temperature and ionic strength.
pH-Dependent Stability Profiles of this compound Complexes
At neutral to alkaline pH, the stability of aminopolycarboxylate complexes generally increases. However, at higher pH values, the formation of hydroxide (B78521) complexes or dimeric complexes with bridging oxides can occur, even with strong chelating agents like EDTA. researchgate.netnih.gov For example, the [Fe(EDTA)(H2O)]⁻ complex can deprotonate at higher pH to form [Fe(EDTA)(OH)]²⁻, which can then dimerize. nih.gov A similar behavior can be expected for this compound.
The effective pH range for different iron chelates varies. Fe-EDTA is effective up to a pH of about 6.0-6.5. ashs.orgashs.org Fe-DTPA remains stable up to a pH of approximately 7.5. ashs.orgashs.org this compound is noted for its effectiveness in acidic environments where other chelates might precipitate. The pH-dependent stability profile is a critical factor in determining the suitability of a particular iron chelate for a specific application. For instance, in agricultural applications, the choice of iron chelate often depends on the soil pH. vulcanchem.comashs.org
Chelate Effect and its Contribution to Complex Stability
The high stability of the this compound complex is a direct consequence of the chelate effect. The ligand, N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA), is a multidentate ligand, meaning it can bind to the central ferric ion (Fe³⁺) through multiple donor atoms simultaneously. vulcanchem.com In this case, HEDTA can act as a hexadentate ligand, enveloping the ferric ion by forming bonds through its nitrogen and oxygen atoms. vulcanchem.com This creates one or more ring-like structures, a defining characteristic of a chelate.
The thermodynamic driving force behind the chelate effect is primarily entropic. When the single, multidentate HEDTA ligand displaces multiple monodentate ligands (like water molecules) from the iron's coordination sphere, there is a net increase in the number of free molecules in the system. This increase in disorder (entropy) makes the formation of the chelated complex highly favorable.
The practical result of this effect is a significant enhancement in the stability of the this compound complex compared to complexes formed with an equivalent number of comparable monodentate ligands. This enhanced stability, quantified by a large stability constant, is crucial for its function, as it effectively sequesters the ferric ion, preventing its precipitation as insoluble iron hydroxides across a wide pH range. vulcanchem.comrsc.org While HEDTA forms an exceptionally stable complex with Fe(III), its stability constant is noted to be slightly lower than that of complexes formed with EDTA (ethylenediaminetetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid). However, this is often compensated by this compound's enhanced solubility, particularly in more acidic conditions.
To illustrate the magnitude of the chelate effect, the analogous reaction between Fe³⁺ and the hexadentate ligand EDTA has an equilibrium constant (Keq) of 10²⁵.¹. wikipedia.org
Table 1: Comparative Stability of Fe(III) Chelates This table provides context on the relative stability of this compound compared to other common iron chelates.
| Chelating Agent | Relative Stability with Fe(III) | Key Characteristic |
|---|---|---|
| EDTA | Higher | Forms more stable iron complexes than HEDTA. |
| DTPA | Higher | Forms more stable iron complexes than HEDTA. |
| HEDTA | Baseline | Lower stability constant than EDTA/DTPA but better solubility at low pH. |
Kinetic Lability and Exchange Mechanisms of Coordinated Ligands
Kinetic lability refers to the rate at which ligands in a coordination complex are replaced by other ligands. For this compound, which typically exists in aqueous solution with at least one coordinated water molecule, the dynamics of ligand exchange are critical to its reactivity. researchgate.net The mechanisms of these substitution reactions can be broadly categorized as dissociative (D), associative (A), or, more commonly, as interchange mechanisms (I) which have characteristics of both. fiveable.me An interchange mechanism can be further classified as dissociative interchange (Id) or associative interchange (Ia), depending on whether the breaking of the old bond or the formation of the new bond is more important in the transition state. fiveable.me
Water Exchange Dynamics in this compound Aqua Complexes
Table 2: Kinetic Parameters for Water Exchange on a Related Fe(III) Complex Data for the [Fe(III)(cydta)(H₂O)]⁻ complex, illustrating typical parameters for this class of compounds.
| Parameter | Value | Significance |
|---|---|---|
| kex (298 K) | (1.7 ± 0.2) x 10⁷ s⁻¹ | Rate constant for water exchange. nih.gov |
| ΔH‡ | 40.2 ± 1.3 kJ mol⁻¹ | Enthalpy of activation. nih.gov |
| ΔS‡ | +28.4 ± 4.7 J mol⁻¹ K⁻¹ | Entropy of activation. nih.gov |
| ΔV‡ | +2.3 ± 0.1 cm³ mol⁻¹ | Volume of activation. nih.gov |
The water exchange mechanism for seven-coordinate Fe(III)-polyaminocarboxylate complexes, including those of HEDTA and EDTA, is consistently described as a dissociatively activated interchange (Id) mechanism. researchgate.netnih.gov In this mechanism, the rate-determining step is characterized by the stretching and significant weakening of the bond between the ferric ion and the leaving water molecule, which occurs just before the incoming water molecule begins to form a new bond. fiveable.me
Strong evidence for the Id mechanism comes from high-pressure kinetic studies that measure the activation volume (ΔV‡). A positive activation volume indicates that the transition state occupies a larger volume than the reactants, which is consistent with the dissociation or stretching of a ligand. For the closely related [Fe(III)(cydta)(H₂O)]⁻ complex, the activation volume is +2.3 ± 0.1 cm³ mol⁻¹, and similar positive values are found for other Fe(III)-polyaminocarboxylate complexes, supporting a dissociative interchange pathway. nih.govnih.gov
The coordination number of the iron center plays a direct role in the rate of water exchange. The chelation of Fe³⁺ by ligands like HEDTA can increase the coordination number from six (as in [Fe(H₂O)₆]³⁺) to seven. researchgate.net This increase in coordination crowds the metal center, which in turn weakens the bond strength of the remaining coordinated ligands, including the water molecule. researchgate.net This bond weakening enhances the rate of ligand substitution at that site.
Systematic studies on Fe(III) complexes with various EDTA derivatives have shown that modifying the structure of the chelating ligand, for example by changing the length of the carbon-chain spacer between the two amine nitrogen atoms, can modulate the steric environment around the metal. rsc.org This can directly impact the hydration number (the number of coordinated water molecules) and, consequently, the water exchange rates. A more sterically hindered environment may prevent water from accessing the metal center, potentially leading to a lower coordination number and different exchange kinetics. rsc.org
Dissociative Interchange (I d) Mechanism
Redox-Induced Ligand Substitution Mechanisms
Changes in the oxidation state of the central iron atom (from Fe³⁺ to Fe²⁺ or vice versa) can profoundly influence the stability and lability of the HEDTA complex, often triggering ligand substitution. The complexation of iron by ligands like HEDTA significantly lowers the Fe(III)/Fe(II) redox potential, making the reduction of the ferric center more favorable compared to the uncomplexed aqua ion. researchgate.net
This change in redox potential drives reactivity. For example, the reaction of Fe(III)HEDTA with the superoxide (B77818) radical (O₂⁻) proceeds via reduction of the iron center. nih.gov The rate of this redox reaction is rapid, with a measured second-order rate constant of 7.6 x 10⁶ M⁻¹s⁻¹ at pH 7. nih.gov
Conversely, the oxidation of the ferrous complex, Fe(II)HEDTA, back to the ferric state often involves ligand substitution. The oxidation of Fe(II)EDTA by molecular oxygen proceeds via the substitution of a coordinated water molecule by an O₂ molecule, which is then followed by the inner-sphere electron transfer to form the Fe(III)EDTA complex and peroxide or related species. researchgate.netresearchgate.net This demonstrates a mechanism where the redox event (oxidation) is coupled directly with a ligand substitution step (water replaced by oxygen).
Table 3: Redox Reactivity Data
| Reaction | Reactant | Rate Constant (k) at pH 7 |
|---|---|---|
| Reduction by Superoxide | Fe(III)HEDTA | 7.6 x 10⁶ M⁻¹s⁻¹ nih.gov |
| Reduction by Superoxide | Fe(III)EDTA | 1.9 x 10⁶ M⁻¹s⁻¹ nih.gov |
Mechanistic Investigations of Ferric Hedta Reactivity and Transformation
Electron Transfer and Redox Pathways of the Ferric-Ferrous HEDTA System
The reversible oxidation and reduction of the iron center in the HEDTA complex is a cornerstone of its chemical behavior. This electron transfer facility is crucial for its function in various applications.
Oxidation-Reduction Potentials and Electrochemical Behavior
The ferric/ferrous (Fe³⁺/Fe²⁺) redox couple is central to the chemical reactivity of iron. The standard reduction potential of this couple is significantly influenced by the chelation of iron by ligands like HEDTA (N-(hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid). cdnsciencepub.com Complexation with HEDTA alters the electrochemical properties of the iron ion, affecting its ability to participate in electron transfer reactions. nih.gov
The redox potential of the Fe(III)/Fe(II)-HEDTA system is a key parameter governing its reactivity. While specific values for the Fe-HEDTA complex are not always readily available in literature, they can be influenced by factors such as pH and the presence of other substances. mdpi.com For comparison, the related Fe(III)/Fe(II)-EDTA complex has a well-defined electrochemical behavior, and it is known that the redox potential of chelated iron can be significantly different from that of the uncomplexed aqua-ions. researchgate.net For instance, the introduction of Zn²⁺ can displace Fe(III) from its EDTA complex, demonstrating the influence of competing ions on the electrochemical stability. nih.gov The electrochemical properties of these iron chelates are fundamental to their application in processes like the electrochemical capture of nitric oxide, where the Fe²⁺/Fe³⁺-EDTA redox reaction is key. mdpi.com
Table 1: Factors Influencing the Redox Potential of Iron Chelates
| Factor | Description of Influence |
| Ligand Structure | The specific chelating agent (e.g., HEDTA, EDTA) directly impacts the stability of the ferric and ferrous states, thereby altering the redox potential. cdnsciencepub.comcdnsciencepub.com |
| pH | Changes in pH can affect the protonation state of the ligand and the coordination of hydroxide (B78521) ions to the iron center, which in turn modifies the redox potential. chemisting.com |
| Presence of Other Ions | Competing metal ions can displace iron from the chelate, altering the dominant iron species in solution and its electrochemical behavior. nih.gov |
| Oxygen | Dissolved oxygen can readily oxidize Fe(II)-HEDTA to Fe(III)-HEDTA, especially in the reduced form. chemisting.com |
Role in Fenton-like Reactions and Hydroxyl Radical Generation
Ferric HEDTA and its ferrous counterpart play a significant role in Fenton-like reactions, which are a source of highly reactive hydroxyl radicals (•OH). nih.govcdnsciencepub.com The classical Fenton reaction involves the reaction of ferrous iron with hydrogen peroxide to produce hydroxyl radicals. In the case of chelated iron, the reaction proceeds in a "Fenton-like" manner. The Fe(II)-HEDTA complex can react with hydrogen peroxide to generate hydroxyl radicals, particularly at a pH below 5.5. nih.govtandfonline.com
This process is of great importance in various contexts, from understanding oxidative stress in biological systems to applications in advanced oxidation processes for water treatment. frontiersin.orgrsc.org The generation of hydroxyl radicals by the Fe(II)-HEDTA system is a key step in the oxidative degradation of pollutants. cdnsciencepub.com It has been shown that the presence of the HEDTA ligand can influence the mechanism of the reaction between the iron center and hydrogen peroxide. nih.govtandfonline.com The efficiency of hydroxyl radical generation can be affected by the stability of the iron chelate and the reaction conditions. ub.edunih.gov
Degradation Mechanisms of the HEDTA Ligand in Iron Complexes
The HEDTA ligand, while forming a stable complex with iron, is susceptible to degradation through various mechanisms, including oxidative, photochemical, and microbial pathways. cdnsciencepub.comepa.gov
Oxidative Degradation via Reactive Oxygen Species (e.g., Hydroxyl Radical)
The HEDTA ligand within the iron complex can be degraded by reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can be generated by the Fenton-like activity of the complex itself. cdnsciencepub.comresearchgate.net The hydroxyl radical is a powerful oxidizing agent that can attack the HEDTA ligand. cdnsciencepub.com The sites of attack are believed to be the methylene (B1212753) (-CH₂-) groups adjacent to the carboxylate groups and on the ethylene (B1197577) bridge connecting the nitrogen atoms. cdnsciencepub.comcdnsciencepub.comresearchgate.net
This oxidative degradation is a significant process, particularly in systems where the Fe-HEDTA complex is used as a redox catalyst. cdnsciencepub.comcdnsciencepub.com The rate of degradation can be substantial; for example, in one study, only 10% of the HEDTA ligand remained after 70 hours under specific conditions. cdnsciencepub.com The degradation of the ligand can lead to a loss of the chelating agent's effectiveness and the precipitation of iron from the solution. researchgate.net
Photochemical Degradation Pathways and Byproducts
Ferric complexes of aminopolycarboxylates, including HEDTA, are known to be sensitive to light and can undergo photochemical degradation. epa.gov Exposure to daylight, particularly UV radiation below 400 nm, can lead to the decomposition of the Fe(III)-HEDTA complex. epa.gov This process involves the reduction of the ferric ion to its ferrous state and the simultaneous oxidation and decarboxylation of the HEDTA ligand. researchgate.net
The photodegradation of the closely related Fe(III)-EDTA complex has been studied more extensively and provides insights into the likely pathways for Fe(III)-HEDTA. The degradation of Fe(III)-EDTA results in the formation of several byproducts, including triacetate (ED3A), diacetate (EDDA), and monoacetate (EDMA) complexes of iron, as well as formaldehyde (B43269) and carbon dioxide. epa.govwikipedia.org It is plausible that the photochemical degradation of Fe(III)-HEDTA follows a similar pathway, leading to the stepwise removal of acetate (B1210297) and hydroxyethyl (B10761427) groups from the ligand. The rate of photodegradation is influenced by factors such as pH and light intensity. epa.gov
Table 2: Byproducts of Photochemical Degradation of Related Iron Chelates
| Parent Compound | Identified Byproducts |
| Ferric EDTA | Ethylenediaminetriacetic acid (ED3A), Ethylenediaminediacetic acid (EDDA), Ethylenediaminemonoacetic acid (EDMA), Formaldehyde, Carbon Dioxide epa.govresearchgate.netwikipedia.org |
| Ferric NTA | Iminodiacetic acid (IDA), Formaldehyde, Carbon Dioxide researchgate.net |
Microbial Degradation Mechanisms and Metabolites
The HEDTA ligand in the ferric complex is also subject to microbial degradation. epa.gov While specific studies on the microbial degradation of this compound are less common, the biodegradability of related iron chelates like Fe-EDTA has been documented. epa.govnih.govresearchgate.netasm.org Due to their chemical similarity, it is expected that this compound follows similar degradation pathways. epa.gov
Some studies suggest that HEDTA may be more susceptible to biological degradation than EDTA. epa.gov The microbial breakdown of these chelates can lead to the mineralization of the organic ligand, producing carbon dioxide and ammonia, and resulting in the precipitation of iron. nih.govosti.gov For instance, a pure culture of an Agrobacterium species has been shown to degrade the ferric chelate of EDTA, utilizing it as a carbon source. nih.govresearchgate.netasm.org The degradation process can be influenced by the specific microbial populations present and the environmental conditions. epa.gov Biodegradable chelating agents like imidodisuccinic acid (IDHA) and hydroxyiminodisuccinic acid (HIDS) are being explored as alternatives to less biodegradable chelates like EDTA. scienceinhydroponics.comnih.govvliz.be
Comparative Ligand Degradation Kinetics (e.g., with EDTA, NTA)
The stability of the chelating agent is a critical factor in many applications of this compound, as ligand degradation can impair process efficiency. The degradation of aminopolycarboxylate ligands like HEDTA, EDTA, and NTA, particularly in redox-active systems, is often initiated by highly reactive species such as the hydroxyl radical (•OH). nih.govcdnsciencepub.com This process is prominent in applications like hydrogen sulfide (B99878) removal, where the re-oxidation of the Fe(II) chelate to its Fe(III) form can generate hydrogen peroxide, leading to a Fenton-type reaction that produces these damaging radicals. nih.govcdnsciencepub.com The site of oxidative attack typically involves the methylene groups adjacent to the carboxylate groups and within the ethylene bridges connecting the nitrogen atoms. cdnsciencepub.com
Research comparing the degradation rates of these three common chelating agents under identical conditions reveals significant differences in their stability. In a study conducted at pH 8.5 and 25.0°C in the context of H₂S oxidation, the oxidative degradation of HEDTA was found to be relatively rapid. psu.ac.th In contrast, NTA demonstrates considerably higher stability, making it a more robust choice in such environments. psu.ac.th EDTA exhibits stability that is intermediate between that of NTA and HEDTA. psu.ac.th
The relative degradation rates are illustrated in the following table, which is based on data from studies on iron-based liquid redox H₂S removal processes.
Table 1: Comparative Degradation of Chelating Agents This interactive table summarizes the percentage of each ligand remaining over time under specific oxidative conditions, as reported in scientific literature.
| Time (hours) | Fe(III)-NTA Remaining (%) | Fe(III)-EDTA Remaining (%) | Fe(III)-HEDTA Remaining (%) |
|---|---|---|---|
| 0 | 100 | 100 | 100 |
| 10 | ~98 | ~95 | ~70 |
| 20 | ~96 | ~90 | ~50 |
| 40 | ~92 | ~80 | ~25 |
| 70 | ~88 | ~68 | ~10 |
Data derived from graphical representations in referenced literature. psu.ac.th
Catalytic and Stoichiometric Reaction Dynamics
The presence of HEDTA significantly accelerates the reduction of toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)) by ferrous iron (Fe(II)). nih.govresearchgate.net While Cr(VI) can be reduced by free Fe(II) at low pH, the reaction is considerably slower than in systems where HEDTA is present. nih.gov The enhancement is attributed to a multi-step mechanism where HEDTA plays a dual role.
First, HEDTA acts as a complexing ligand, forming an Fe(II)-HEDTA complex. nih.govresearchgate.net This complexation alters the redox potential of the iron, facilitating a more rapid transfer of electrons from Fe(II) to Cr(VI). nih.gov
Ligand-Accelerated Electron Transfer: Fe(II) + HEDTA → [Fe(II)-HEDTA] [Fe(II)-HEDTA] + Cr(VI) → [Fe(III)-HEDTA] + Cr(III) nih.govresearchgate.net
Photoreduction: [Fe(III)-HEDTA] + hν (light) → [Fe(II)-HEDTA] + Oxidized HEDTA fragments The regenerated [Fe(II)-HEDTA] can then reduce more Cr(VI). Simultaneously, HEDTA can directly reduce Cr(VI) under illumination, a process also catalyzed by the iron complex. nih.govresearchgate.net
It is important to note that dissolved oxygen can compete for the Fe(II)-HEDTA complex, leading to its rapid oxidation, particularly at low pH. This side reaction can decrease the efficiency of Cr(VI) reduction by consuming the Fe(II) reductant. nih.gov
This compound is utilized as a key component in liquid redox systems for the removal of hydrogen sulfide (H₂S) from gas streams, a process known as desulfurization. psu.ac.thomicsonline.org The fundamental mechanism involves the oxidation of H₂S to elemental sulfur, which is non-toxic and can be recovered.
The process operates through a catalytic cycle involving the iron chelate:
Absorption and Oxidation: Gaseous H₂S is first absorbed into the aqueous this compound solution. In the solution, H₂S dissociates into hydrosulfide (B80085) (HS⁻) and sulfide (S²⁻) ions. The Fe(III)-HEDTA complex then oxidizes the sulfide species to solid, elemental sulfur (S). In this step, the ferric iron is reduced to ferrous iron. psu.ac.thmdpi.comscielo.br 2[Fe(III)-HEDTA]⁻ + HS⁻ → 2[Fe(II)-HEDTA]²⁻ + S(s) + H⁺
Regeneration: The resulting Fe(II)-HEDTA complex is catalytically inactive for H₂S oxidation. To regenerate the active catalyst, the solution is contacted with air. Oxygen from the air oxidizes the Fe(II)-HEDTA back to the Fe(III)-HEDTA complex, allowing the cycle to continue. mdpi.comscielo.br 2[Fe(II)-HEDTA]²⁻ + ½O₂ + H₂O → 2[Fe(III)-HEDTA]⁻ + 2OH⁻
Computational and Theoretical Chemistry of Ferric Hedta Systems
Quantum Chemical Calculations: Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of Ferric HEDTA, providing a detailed picture of its electronic landscape and predicting its chemical reactivity.
Density Functional Theory (DFT) has emerged as a primary computational method for investigating the molecular and electronic properties of chelating agents and their metal complexes, including this compound. nih.govacs.org DFT calculations are employed to study the electronic structure and binding affinity of chelators like HEDTA with iron ions. researchgate.net Such calculations can elucidate the electron transfer capabilities of the chelator, which are directly related to its adsorption properties and the stability of the resulting complex. nih.gov
Studies comparing HEDTA with other chelators, such as tetrasodium (B8768297) glutamate (B1630785) diacetate (GLDA), have utilized DFT to assess their performance. nih.govacs.org These quantum chemistry calculations have indicated that the molecular structure of a chelator dictates its electron transfer potential and, consequently, the strength of its adsorption to metal ions. nih.gov For instance, DFT has been used to determine that in complexes with both Fe²⁺ and Fe³⁺, HEDTA can act as a five-coordinate ligand. researchgate.net The theoretical data derived from DFT calculations on binding energies have shown good agreement with experimental stability constants, validating the predictive power of this approach. researchgate.net
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, providing key insights into the chemical reactivity of molecules like HEDTA. nih.govimperial.ac.uk This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that characterizes the kinetic stability and chemical reactivity of a molecule. researchgate.netphyschemres.org
A smaller HOMO-LUMO gap suggests greater chemical reactivity because less energy is required to excite an electron from the HOMO to the LUMO, facilitating electron donation during chelation. nih.govphyschemres.org For HEDTA, the calculated HOMO-LUMO gap is 5.553 eV, which indicates a higher chemical reactivity compared to some other chelators like GLDA (6.085 eV). nih.gov This suggests HEDTA is well-suited for applications that demand rapid adsorption and strong binding. nih.gov
Analysis of the molecular orbitals of HEDTA reveals that the HOMO regions are primarily localized around the nitrogen atoms, which serve as electron donors. nih.gov Conversely, the LUMO regions are distributed across the oxygen "arms" of the molecule, which can accept electrons from metal cations to form coordination bonds. nih.gov This distribution of frontier orbitals is a crucial factor in the design and understanding of chelating agents. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | 5.553 eV | Indicates high chemical reactivity. nih.gov |
| HOMO Localization | Primarily on nitrogen atoms | Nitrogen atoms act as primary electron donors. nih.gov |
| LUMO Localization | Distributed across oxygen "arms" | Oxygen atoms act as electron acceptors, forming coordination bonds. nih.gov |
Computational methods are also used to simulate and interpret the spectroscopic properties of this compound complexes. Theoretical calculations can predict spectroscopic features, which can then be compared with experimental data to confirm structural and electronic assignments. acs.orgnih.gov
The UV-Vis absorption spectrum of the this compound complex shows that it absorbs radiation in the UVA and UVB range. ub.educsic.es Experimental studies of a related dimeric this compound complex, [enH₂][{Fe(HEDTA)}₂O]·6H₂O, identified several intense UV absorption bands. acs.org These were assigned as simultaneous-pair electronic (SPE) transitions, where a single photon excites a ligand field transition on each of the two ferric ions in the Fe-O-Fe unit. acs.org In the visible region, a distinct band at 530 nm was observed and found to be strongly polarized along the Fe-O-Fe direction. acs.org
Theoretical simulations, often using Time-Dependent DFT (TD-DFT), can model such electronic transitions and help assign the bands observed in experimental UV-Vis spectra. nih.govresearchgate.net These simulations calculate the energies and intensities of electronic transitions, providing a direct link between the electronic structure and the observed spectrum. Similarly, simulations of infrared (IR) spectra can predict vibrational frequencies, aiding in the interpretation of experimental IR data and providing further structural confirmation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Molecular Modeling and Simulation Approaches
Beyond quantum mechanics, other molecular modeling techniques provide valuable information on the macroscopic and dynamic behavior of this compound systems, such as its adsorption characteristics and preferred geometries.
Monte Carlo (MC) simulations are a powerful computational tool for studying the adsorption of molecules onto surfaces and calculating interaction energies. nih.govjmaterenvironsci.commdpi.com This method employs statistical mechanics to find low-energy adsorption configurations and predict the strength of the interaction between an adsorbate (the chelator) and a substrate (the metal ion or surface). nih.govjmaterenvironsci.com
In the context of HEDTA, Monte Carlo simulations have been used to assess its performance as a chelator for iron ions and compare it with other agents. nih.govresearchgate.net These simulations calculate the adsorption energy, which is a direct measure of the stability of the metal-chelator complex. According to Monte Carlo calculations, the ranking of adsorption energy for several common aminopolycarboxylic acids towards metal cations is: DTPA > EDTA > CDTA > GLDA > HEDTA > MGDA > HEIDA. researchgate.net
| Chelating Agent | Adsorption Energy Ranking researchgate.net | Calculated Adsorption Energy for Fe²⁺ (kcal/mol) nih.gov |
|---|---|---|
| DTPA | 1 | N/A |
| EDTA | 2 | N/A |
| CDTA | 3 | N/A |
| GLDA | 4 | -71 |
| HEDTA | 5 | -62 |
| MGDA | 6 | N/A |
| HEIDA | 7 | N/A |
Molecular modeling techniques, particularly those based on DFT, are instrumental in predicting the three-dimensional structures of metal complexes and the strengths of the coordinate bonds. researchgate.netnih.gov For the Fe-HEDTA system, calculations have shown that the complex exhibits a coordination number of 5 for both Fe²⁺ and Fe³⁺ ions. researchgate.net This means the central iron ion is bonded to five donor atoms from the HEDTA ligand.
These computational predictions of geometry can be correlated with experimental data from techniques like X-ray crystallography. For example, DFT calculations can accurately reproduce changes in bond lengths observed in crystal structures when the oxidation state of the metal or the nature of the ligand changes. nih.gov In high-spin ferric complexes, the average equatorial and axial Fe-O bond lengths are sensitive indicators of the coordination environment. nih.gov For instance, in related iron complexes, the average equatorial bond lengths can be around 2.0 Å, with the axial Fe-O bond being significantly shorter, around 1.8 Å. nih.gov DFT calculations can model these geometric parameters for this compound, providing precise predictions of bond lengths and angles that define the complex's geometry and influence its stability and reactivity. acs.org
Validation of Experimental Data through Computational Models
In the study of complex chemical systems such as this compound (Fe(III)-HEDTA), the synergy between experimental measurements and computational modeling is crucial for a comprehensive understanding of its properties and behavior. Computational models, particularly those based on Density Functional Theory (DFT), serve as powerful tools to validate, interpret, and supplement experimental data. This section explores how theoretical calculations have been employed to corroborate experimental findings related to the structure, stability, and reactivity of this compound.
Corroboration of Chelation and Binding Affinity
The efficacy of a chelating agent is fundamentally determined by its binding affinity for a metal ion. Computational chemistry provides methods to calculate binding energies and other quantum chemical parameters that can be correlated with experimentally determined stability constants.
Recent studies have combined experimental performance analysis with computational modeling to understand the chelation of iron ions by HEDTA. nih.gov In one such study, the chelation ability of HEDTA towards ferrous ions (Fe²⁺) was evaluated experimentally and compared against computational predictions derived from DFT and Monte Carlo simulations. nih.gov While this study focused on the ferrous complex, the principles and comparative approach are directly relevant to the ferric system. The experimental results for the chelation of Fe²⁺ ions indicated the relative performance of different chelators. nih.gov
Computational models have been used to calculate various quantum chemical descriptors for HEDTA and its iron complexes to rationalize experimental trends. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. nih.gov For instance, a smaller HOMO-LUMO gap is theoretically indicative of higher reactivity. nih.gov HEDTA was found to have a low ionization potential, suggesting higher reactivity towards metal cations. nih.gov
The calculated adsorption and binding energies from computational models have been shown to correlate with experimental observations of chelation efficiency. nih.gov For example, the calculated binding affinities for a series of aminopolycarboxylate chelating agents, including HEDTA, with Fe²⁺ were found to be in agreement with the order of experimentally reported stability constants. researchgate.net
Table 1: Comparison of Experimental Chelation Performance and Computational Parameters for HEDTA and GLDA with Fe²⁺
| Parameter | HEDTA | GLDA | Reference |
|---|---|---|---|
| Experimental Chelation of Fe²⁺ | |||
| - at pH 1 | Lower Performance | Higher Performance | nih.gov |
| - at pH 3 | Lower Performance | Higher Performance | nih.gov |
| Computational Parameters | |||
| HOMO (kcal/mol) | -213.6 | -221.7 | nih.gov |
| LUMO (kcal/mol) | -45.7 | -45.5 | nih.gov |
| HOMO-LUMO Gap (kcal/mol) | 167.9 | 176.2 | nih.gov |
| Ionization Potential (kcal/mol) | 213.6 | 221.7 | nih.gov |
This table showcases how computational parameters, such as adsorption energy, align with and help explain the experimentally observed chelation performance.
Interpretation and Refinement of Spectroscopic Data
Spectroscopic techniques provide invaluable information about the electronic and geometric structure of molecules. Computational models are instrumental in interpreting these often complex spectra.
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like high-spin Fe(III) complexes. For the oxo-bridged dimeric form of the this compound complex, [enH₂][{Fe(HEDTA)}₂O]·6H₂O, single-crystal EPR studies have been conducted. acs.orgacs.org The experimental spectra revealed resonances from multiple spin states (S' = 1, 2, and 3). acs.orgacs.org Spectral simulations were essential to extract the zero-field splitting parameters (D and E) for each of these states from the powder EPR spectrum. acs.orgacs.org These simulations allowed for a precise determination of these parameters, which are sensitive to the geometry and electronic structure of the dimer. acs.orgacs.org
Table 2: Experimental and Simulated EPR Zero-Field Splitting Parameters for the Dimeric this compound Complex | Spin State (S') | Parameter | Value (cm⁻¹) | Method | Reference | | :--- | :--- | :--- | :--- | :--- | | 1 | |D₁| | 1.950 | Spectral Simulation | acs.orgacs.org | | | |E₁| | 0.650 | Spectral Simulation | acs.orgacs.org | | 2 | |D₂| | 0.150 | Spectral Simulation | acs.orgacs.org | | | |E₂| | 0.0195 | Spectral Simulation | acs.orgacs.org | | 3 | |D₃| | 0.570 | Spectral Simulation | acs.orgacs.org | | | |E₃| | 0.000 | Spectral Simulation | acs.orgacs.org |
This table demonstrates the use of computational simulations to derive precise physical parameters from experimental EPR spectra.
Furthermore, DFT calculations have been successfully used to simulate and interpret X-ray emission spectra of iron dimers, providing insights into the angular dependence of valence-to-core transitions. acs.org While not performed on this compound itself, this work establishes the principle that DFT calculations can effectively reproduce experimental X-ray spectra, helping to rationalize observed spectral features in terms of molecular structure, such as bond angles. acs.org
Validation of Kinetic and Thermodynamic Models
Computational chemistry also plays a role in validating kinetic and thermodynamic models of reactions involving this compound. For instance, in the study of Fenton-like reactions, which involve iron complexes, kinetic models are constructed based on known and hypothesized reaction steps. frontiersin.org The rate constants for these steps can be estimated or taken from the literature, and the model's predictions are then compared with experimental data on reaction kinetics. frontiersin.org
In a study of the Fe(II)-EDTA system, a kinetic model was developed that could accurately describe the experimental results for hydroxyl radical production. frontiersin.org This agreement between the model and experimental data provided strong evidence for the proposed reaction mechanism. frontiersin.org Such an approach, where computational modeling of reaction kinetics validates experimental observations, is equally applicable to the this compound system.
Thermodynamic parameters such as the change in Gibbs free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰) for reactions like the adsorption of [Fe(III)-EDTA]⁻ onto activated carbon have been determined from experimental data. researchgate.net While this study did not include a direct computational validation of these thermodynamic values, it is a common practice in computational chemistry to calculate these properties to provide a theoretical basis for the experimental findings.
Advanced Analytical Chemistry for Ferric Hedta Speciation and Quantification
Spectroscopic Methodologies for Complex Characterization
Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of Fe(III)-HEDTA. By interacting with the molecule at the atomic and electronic levels, these methods provide detailed information on the iron center, its coordination, and the dynamics of its interaction with the solvent and other species.
While the paramagnetic nature of the Fe(III) ion typically precludes high-resolution NMR analysis of the ligand itself, specialized NMR techniques are invaluable for probing the immediate environment of the metal center. nih.gov One of the most powerful applications is the use of ¹⁷O NMR to study the kinetics of water exchange on the iron complex. figshare.comresearchgate.net
The exchange of water molecules between the inner coordination sphere of the [Fe(III)(HEDTA)(H₂O)] complex and the bulk solvent is a critical factor influencing its reactivity. figshare.comresearchgate.net By measuring the effect of the paramagnetic complex on the relaxation rate of the ¹⁷O nucleus of the solvent water at various temperatures and pressures, the rate constant (kex) and the activation parameters for the water exchange reaction can be determined. researchgate.netacs.org
Research on the [Fe(III)(HEDTA)(H₂O)] complex has shown that the water exchange rate constants are independent of the concentration of excess chelating ligand or buffers used. researchgate.net The volume of activation (ΔV‡) obtained from high-pressure ¹⁷O NMR studies provides insight into the intimate mechanism of the exchange. For the seven-coordinate [Fe(III)(HEDTA)(H₂O)] complex, the small positive activation volume is consistent with a dissociatively activated (I_d) water-exchange mechanism. figshare.comresearchgate.net This indicates that the rate-determining step is the dissociation of the coordinated water molecule from the iron center.
Table 1: Representative ¹⁷O NMR Data for Fe(III)-Polyaminocarboxylate Complexes
This table illustrates the type of data obtained from variable-temperature ¹⁷O NMR experiments for similar Fe(III) complexes, which are used to calculate water exchange kinetics.
| Complex | Temperature (K) | Transverse Relaxation Rate (1/T₂r) (s⁻¹) | Chemical Shift (Δωr) (rad s⁻¹) |
| Fe(EDTA)⁻ | 275 | 5.0 x 10⁵ | 2.5 x 10⁵ |
| Fe(EDTA)⁻ | 298 | 3.5 x 10⁵ | 1.5 x 10⁵ |
| Fe(EDTA)⁻ | 325 | 2.0 x 10⁵ | 0.8 x 10⁵ |
| Fe(CDTA)⁻ | 275 | 6.2 x 10⁵ | 3.0 x 10⁵ |
| Fe(CDTA)⁻ | 298 | 4.1 x 10⁵ | 1.8 x 10⁵ |
| Fe(CDTA)⁻ | 325 | 2.5 x 10⁵ | 1.0 x 10⁵ |
Data are representative, based on findings for structurally related Fe(III) chelates. researchgate.net
UV-Vis spectrophotometry is a robust and widely used technique for the routine quantification of Fe(III)-HEDTA and for monitoring its stability. The formation of the chelate complex results in characteristic absorbance bands in the UV region, primarily due to ligand-to-metal charge transfer (LMCT) transitions.
Confirmation of Fe(III) chelation by HEDTA is observed through strong absorbance peaks typically in the 260–290 nm range. This allows for the quantification of the chelated iron content in various solutions, such as fertilizers or reaction media, by applying the Beer-Lambert Law. researchgate.net The technique is sensitive enough to quantify ferric iron in solution at parts-per-million (ppm) levels. researchgate.net
This method is also highly effective for monitoring the degradation of the chelate, particularly photodegradation. epa.gov Ferric complexes of HEDTA, like those of EDTA and DTPA, are known to be susceptible to decomposition upon exposure to daylight or UV radiation. epa.govresearchgate.netresearchgate.net The degradation of the chelate complex can be tracked by measuring the decrease in absorbance at its characteristic maximum wavelength over time. researchgate.netusda.gov For instance, studies on the photodegradation of similar iron chelates in nutrient solutions have used UV-Vis spectrophotometry to quantify the loss of the Fe-chelate complex, which often coincides with the precipitation of iron oxides. researchgate.netusda.gov
Table 2: Characteristic UV Absorbance Wavelengths for Fe(III)-Chelates
| Fe(III)-Chelate | Maximum Absorbance Wavelength (λ_max) | Reference |
| Fe(III)-HEDTA | ~260-290 nm | |
| Fe(III)-EDTA | 258 nm | researchgate.netusda.gov |
| Fe(III)-DTPA | 260 nm | researchgate.net |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is uniquely sensitive to species with unpaired electrons. libretexts.org It is therefore an essential tool for studying the high-spin Fe(III) center (with five unpaired electrons) in the HEDTA complex and for detecting and identifying radical intermediates that may form during its degradation. libretexts.orgresearchgate.net
ESR studies of Fe(III)-HEDTA in various coordinating solvents have revealed a remarkable dependence of the spectral line shape and width on the solvent. rsc.org The peak-to-peak linewidth (ΔH_pp) of the rhombic ESR spectrum is highly sensitive to small changes in the coordination environment of the Fe(III) ion, reflecting the strength of the interaction with solvent molecules. rsc.org This sensitivity is greater than that observed in electronic spectra, making ESR a more precise probe of the iron(III) coordination sphere. rsc.org
Furthermore, ESR is instrumental in studying reaction mechanisms involving Fe(III)-HEDTA, such as oxidative or photodegradation processes, where radical species are often generated. cdnsciencepub.com By using spin-trapping techniques, short-lived radical intermediates can be converted into more stable radicals that are detectable by ESR. This provides direct evidence for radical-induced degradation pathways and helps to elucidate the complex chemical transformations that Fe(III)-HEDTA may undergo. cdnsciencepub.comcapes.gov.br
Table 3: Solvent Dependence of ESR Linewidth for Fe(III)-HEDTA
| Solvent | Peak-to-Peak Linewidth (ΔH_pp) (Gauss) |
| Water (H₂O) | ~180 |
| Methanol (CH₃OH) | ~200 |
| Dimethylformamide (DMF) | ~450 |
| Dimethyl Sulfoxide (DMSO) | ~530 |
Data are based on reported trends for Fe(III)-HEDTA. rsc.org
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chelation and Degradation Monitoring
Chromatographic and Electrophoretic Separation Techniques
Separation techniques are essential for analyzing complex mixtures containing Fe(III)-HEDTA, distinguishing it from other iron forms, free ligand, degradation products, and other chelates. These methods are particularly important for the quality control of commercial products and for speciation studies in environmental and biological samples. nih.gov
Gel chromatography, also known as size-exclusion chromatography, separates molecules based on their hydrodynamic volume. It is an effective method for determining the distribution of iron chelates in commercial fertilizers and for separating the stable Fe(III)-HEDTA complex from non-chelated iron, byproducts, or less stable iron chelates. wur.nldcu.ie
A common method involves using a column packed with a gel matrix like Sephadex G-10. wur.nl By eluting the sample through the column, the larger Fe(III)-HEDTA complex will travel faster through the column's pores than smaller unbound species. The fractions of the eluate are then analyzed for iron content, typically by atomic absorption spectroscopy, to generate a chromatogram that shows the distribution of iron species. wur.nl This technique is valuable for quality control, as it can differentiate the desired, stable iron chelate from less effective or interfering substances that may be present in commercial formulations. wur.nl The choice of eluent is critical; for instance, a calcium chloride solution can be used to eliminate interference from iron chelates of moderate stability. wur.nl
Table 4: Gel Chromatography Conditions for Iron Chelate Separation
| Parameter | Condition |
| Column Packing | Sephadex G-10 |
| Eluent for Fe-EDTA/DTPA/HEDTA | 0.035 M Calcium Chloride (CaCl₂), pH 7.0 |
| Sample Quantity | ~2 mg |
| Detection | Iron analysis of eluted fractions |
Conditions adapted from methods developed for similar iron chelates. wur.nl
Capillary electrophoresis (CE) is a high-resolution separation technique that separates charged species based on their electrophoretic mobility in an electric field. cmu.edu It is an exceptionally powerful tool for the speciation of iron, allowing for the simultaneous separation and quantification of Fe(II) and Fe(III) complexes with HEDTA and other chelating agents. publish.csiro.auresearchgate.net
In a typical CE method, a sample containing the iron chelates is injected into a fused-silica capillary filled with a background electrolyte (BGE). cmu.edu When a high voltage is applied, the complexes migrate at different velocities depending on their charge-to-size ratio, enabling their separation. publish.csiro.au Studies have shown that Fe(III)-HEDTA can be successfully separated from other polyaminocarboxylate complexes like Fe(III)-EDTA and Fe(III)-DTPA. researchgate.netresearchgate.net
The composition of the BGE is a critical parameter. Research has demonstrated that using a 3-(N-morpholino)propanesulfonic acid (MOPS) buffer allows for the adequate separation of various Fe(III)-chelate complexes. publish.csiro.auresearchgate.net Interestingly, when a phosphate (B84403) BGE is used, the mobility of Fe(III)-HEDTA increases significantly, providing evidence for the formation of a ternary complex between Fe(III)-HEDTA and phosphate during the electrophoretic run. publish.csiro.auresearchgate.net This highlights the ability of CE not only to separate species but also to probe their dynamic interactions in solution. The technique is crucial for accurately determining the speciation of iron, which is essential for understanding its bioavailability and reactivity. publish.csiro.au
Table 5: Comparison of Background Electrolytes in Capillary Electrophoresis of Fe(III)-HEDTA
| Background Electrolyte (BGE) | Observation for Fe(III)-HEDTA | Interpretation | Reference |
| 50 mM MOPS (pH 7.1) | Adequate separation from other Fe(III)-chelates. | Baseline separation achieved. | publish.csiro.auresearchgate.net |
| 25 mM Phosphate (pH 7.1) | Sharp peak with significantly larger mobility compared to MOPS BGE. | Evidence for ternary complex formation with phosphate. | publish.csiro.auresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Ligand Degradation Products
High-Performance Liquid Chromatography (HPLC) serves as a cornerstone analytical technique for the separation, identification, and quantification of the degradation products of the N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) ligand. The structural integrity of the HEDTA ligand is paramount for the efficacy of the Ferric HEDTA chelate. Exposure to environmental factors such as light (photodegradation) or oxidative conditions can induce the breakdown of the ligand into smaller, less effective molecules. usda.govresearchgate.net Understanding the profile of these degradation products is crucial for assessing the long-term stability and environmental impact of this compound.
The analysis of HEDTA and its degradation byproducts is often accomplished using stability-indicating HPLC methods. nih.govnih.gov A common approach utilizes a reversed-phase C18 column, which separates compounds based on their hydrophobicity. nih.govicontrolpollution.com The separation is achieved by pumping a mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile (B52724) or methanol, through the column. nih.govicontrolpollution.comgoogle.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate a wide range of degradation products with varying polarities. google.com
Detection of the HEDTA ligand and its byproducts, which may lack strong chromophores, can be challenging. While UV detection at low wavelengths (around 205-214 nm) is common, it may not be selective enough. nih.govnih.gov Therefore, methods may involve derivatization to make the compounds more easily detectable, or coupling the HPLC system with a mass spectrometer (LC-MS) for definitive identification of the breakdown products. rsc.org The photodegradation of similar iron chelates like Fe-EDTA is known to produce byproducts such as formaldehyde (B43269) and smaller aminopolycarboxylic acids, providing a model for the expected degradation pathway of HEDTA. researchgate.net By monitoring the decrease in the HEDTA peak and the emergence of new peaks over time, the rate and pathway of degradation can be elucidated. nih.gov
Table 1: Representative HPLC Method Parameters for HEDTA Degradation Analysis This interactive table outlines typical starting parameters for an HPLC method designed to analyze HEDTA and its degradation products. Actual conditions may be optimized based on the specific sample matrix and target analytes.
| Parameter | Value | Description |
| Chromatographic Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The stationary phase that separates analytes based on polarity. nih.gov |
| Mobile Phase A | Aqueous Buffer (e.g., 0.037 M Potassium Phosphate, pH 3.2) | The aqueous component of the mobile phase, controls pH and ionic strength. nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute less polar compounds. icontrolpollution.com |
| Elution Mode | Gradient | The composition of the mobile phase is varied during the run to improve separation. google.com |
| Flow Rate | 1.0 - 1.5 mL/min | The speed at which the mobile phase is pumped through the column. nih.gov |
| Column Temperature | Ambient or Controlled (e.g., 30-50 °C) | Temperature can affect separation efficiency and retention times. nih.gov |
| Injection Volume | 10 - 20 µL | The amount of sample introduced into the HPLC system. |
| Detector | UV-Vis at 205-214 nm or Mass Spectrometry (MS) | The device used to detect the compounds as they elute from the column. nih.govrsc.org |
Method Development for Chelation Capacity and Metal Ion Interactions
The functional performance of this compound is defined by its capacity to bind iron and its stability in the presence of other metal ions. Analytical methods are developed to quantify these crucial interaction parameters.
Quantitative Determination of Iron Ion Chelating Capacity
The iron ion chelating capacity of HEDTA refers to the maximum quantity of iron ions that a given amount of the ligand can bind to form a stable complex. This value is fundamental in applications where precise iron delivery is necessary.
A prevalent technique for determining this capacity is UV-Visible spectrophotometry. nih.govsemanticscholar.org One such method involves a competitive reaction where a colored indicator complex, such as ferrozine-Fe(II), is used. jeeng.net When HEDTA is introduced, it sequesters the iron from the indicator complex, leading to a measurable decrease in the solution's absorbance at a specific wavelength (e.g., 562 nm for ferrozine). jeeng.net The extent of this color change is directly proportional to the amount of iron chelated by the HEDTA.
Alternatively, direct titration methods can be employed. A solution of HEDTA can be titrated with a standardized iron solution. The formation of the this compound complex is monitored spectrophotometrically or potentiometrically to identify the stoichiometric endpoint, which reveals the binding capacity. google.comjungbunzlauer.com Validated methods, which may substitute common reagents like ferrozine (B1204870) with others such as gallic acid, have been developed to provide simpler, cost-effective, and environmentally friendlier options for quantifying iron chelation. semanticscholar.orgresearchgate.net
Assessment of Competitive Chelation with Other Metal Ions
In most industrial and environmental systems, this compound coexists with other metal ions (e.g., Ca²⁺, Cu²⁺, Zn²⁺) that can compete with the ferric ion (Fe³⁺) for the HEDTA ligand. beloit.edu The outcome of this competition is governed by the relative stability of the complexes formed, which is quantified by the stability constant (log K). nouryon.comshanghaichemex.com A higher log K value signifies a more stable complex and a stronger bond between the metal and the ligand. beloit.educhemguide.co.uk
When multiple metal ions are present, the chelating agent will preferentially bind with the metal ion with which it forms the most stable complex (i.e., the highest log K value). beloit.edu For HEDTA, the stability constant for the Fe³⁺ complex is exceptionally high compared to most common divalent cations, indicating a strong preference for ferric iron. beloit.edu However, significant concentrations of competing ions can still influence the equilibrium and lead to the displacement of iron from the HEDTA complex.
Table 2: Stability Constants (log K) for HEDTA with Various Metal Ions This interactive table presents the logarithm of the stability constants for HEDTA with several metal ions. A higher log K value indicates a more stable complex.
| Metal Ion | Charge | Log K Value | Stability Ranking |
| Ferric Iron | Fe³⁺ | 19.8 | 1 |
| Copper | Cu²⁺ | 17.4 | 2 |
| Nickel | Ni²⁺ | 17.0 | 3 |
| Lead | Pb²⁺ | 15.3 | 4 |
| Zinc | Zn²⁺ | 14.5 | 5 |
| Ferrous Iron | Fe²⁺ | 12.2 | 6 |
| Manganese | Mn²⁺ | 10.7 | 7 |
| Calcium | Ca²⁺ | 5.2 | 8 |
Source: Data compiled from publicly available chemical literature. beloit.edu
Environmental Implications of Ferric Hedta Chemistry
Environmental Fate and Transport Mechanisms
The fate of Ferric HEDTA in the environment is governed by its persistence, its reactivity with light, and its susceptibility to microbial breakdown. These factors determine how long the compound remains in its original form and how it moves through different environmental compartments.
Persistence and Degradation in Aquatic and Soil Environments
This compound is generally considered to be non-persistent in the environment. publications.gc.ca The compound undergoes rapid biodegradation in both soil and water, particularly under aerobic conditions with a neutral to alkaline pH. publications.gc.caepa.govvulcanchem.com While the this compound molecule degrades, the iron atom itself is an element and remains in the soil. vulcanchem.comamazonaws.com
Due to its high water solubility and poor binding to soil that lacks organic matter, this compound has a potential for high mobility, especially in sandy soils. publications.gc.caamazonaws.com However, its rapid degradation mitigates extensive leaching. amazonaws.com Its persistence is low, with a reported biotic or aerobic half-life of less than 30 days at a pH greater than 6.5 and an aquatic field test half-life of less than one day. vulcanchem.comamazonaws.com In anaerobic soil conditions, however, it is considered to be relatively stable. publications.gc.caamazonaws.com
Chemically, this compound is similar to Ferric EDTA, and they are expected to follow the same degradation pathways. epa.govvulcanchem.com Some research suggests that HEDTA may be more susceptible to biological degradation than EDTA based on its chemical structure. epa.gov
| Property | Finding | Source(s) |
| Persistence Hazard | Low for the this compound compound; high for the iron component. | vulcanchem.comamazonaws.com |
| Aerobic Half-Life | <30 days (at pH > 6.5) | amazonaws.com |
| Aquatic Field Half-Life | <1 day | vulcanchem.comamazonaws.com |
| Anaerobic Stability | Relatively stable in anaerobic soils. | publications.gc.caamazonaws.com |
| Mobility | High potential in sandy soil with low organic matter. | publications.gc.caamazonaws.com |
Photoreactivity and Chemical Transformations in Natural Waters
Photodegradation, or decomposition by light, is a primary mechanism for the transformation of this compound in natural waters. publications.gc.cavulcanchem.com Ferric complexes of HEDTA are broken down upon exposure to daylight, particularly the fraction of sunlight in the UV range (below 400 nm). epa.gov This process is initiated by a ligand-to-metal charge transfer (LMCT) reaction, where light absorption excites an electron, leading to the reduction of the stable ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) and the oxidation of the HEDTA ligand. polyu.edu.hkrsc.orgresearchgate.net
This photochemical transformation can produce a cascade of reactive species, including hydroxyl radicals (HO•), which are powerful oxidants that can degrade various organic compounds. polyu.edu.hkrsc.org The rate of photodegradation is influenced by the pH of the water. epa.gov For the closely related Ferric EDTA, studies have shown complete degradation in 24 hours at pH 4 and in 32 hours at pH 8. epa.gov The degradation byproducts of the ligand can include smaller, more biodegradable molecules. For instance, the photodegradation of Ferric EDTA results in carbon dioxide, formaldehyde (B43269), and ethylenediaminetriacetic acid (ED3A). researchgate.net
Microbial Biotransformation and Biodegradability
This compound is readily transformed by microorganisms in both soil and aquatic ecosystems. publications.gc.ca This rapid biodegradation is a key factor in its low environmental persistence. epa.govvulcanchem.com The microbial degradation pathways for this compound are considered analogous to those of the more extensively studied Ferric EDTA. epa.govvulcanchem.com
Research has identified several bacterial species capable of breaking down aminopolycarboxylate chelates. For example, a pure culture of an Agrobacterium sp. has been shown to mineralize Ferric EDTA, using it as its sole source of carbon. epa.govresearchgate.net The biodegradation of the chelate releases the iron, which precipitates out of the solution, and breaks the organic ligand down into smaller, often biodegradable, metabolites such as ED3A, glycine (B1666218), and formaldehyde. epa.govresearchgate.net The structure of HEDTA, which contains a hydroxyethyl (B10761427) group, may make it more susceptible to microbial attack compared to EDTA. epa.gov
| Organism/Process | Finding | Relevance to this compound | Source(s) |
| Mixed Microbial Cultures | 60% degradation of Fe(III)EDTA was observed in a mixed culture including Methylobacterium, Variovarax, and Enterobacter. | Indicates broad microbial capability to degrade similar chelates. | epa.gov |
| Agrobacterium sp. | A pure culture achieved 90% degradation of Ferric EDTA, mineralizing it as a sole carbon source. | Demonstrates that specific bacteria can completely break down the chelate structure. | epa.govresearchgate.net |
| General Biodegradation | This compound undergoes rapid biodegradation in soil and water. | This is a primary mechanism for its removal from the environment. | epa.govvulcanchem.com |
| Degradation Products | Degradation of Ferric EDTA yields biodegradable compounds like ED3A, EDDA, EDMA, glycine, and formaldehyde. | Suggests that the breakdown of this compound results in less persistent byproducts. | epa.gov |
Iron Speciation and Cycling in Environmental Systems
The introduction of this compound into the environment directly influences the speciation of iron—the distribution of iron among its different chemical forms. This, in turn, affects the broader biogeochemical cycling of iron, impacting its availability to living organisms.
Influence on Soluble Iron Pools and Bioavailability
The principal chemical advantage of this compound is its ability to form a stable, water-soluble complex with iron, preventing the iron from precipitating as insoluble iron hydroxides, especially in neutral to alkaline conditions. vulcanchem.comresearchgate.net This action significantly increases the concentration of dissolved iron in the soil solution or water column, thereby enhancing its mobility and bioavailability for uptake by plants and microorganisms. researchgate.netacs.org
Plants that use a "Strategy I" iron uptake mechanism, common in non-grass species, utilize a reductase enzyme at the root surface to reduce the Fe(III) in the chelate to Fe(II). researchgate.netresearchgate.net The Fe(II) is then released from the chelate and transported into the plant root. researchgate.net The effectiveness of this process depends on the stability of the iron chelate; chelators with an extremely high affinity for Fe(III) can sometimes hinder the reduction and subsequent uptake. researchgate.net this compound provides a balance of stability and iron availability that is effective for nutrient delivery. vulcanchem.com This chelation and subsequent increase in soluble iron can lead to elevated iron concentrations in plants grown in soils treated with the chelate. researchgate.net
Complexation with Organic and Inorganic Constituents in Natural Waters
In natural aquatic systems, the vast majority—often over 99%—of dissolved iron is already bound to natural organic ligands. whoi.edunih.gov These ligands range from small, specific molecules like siderophores to large, complex macromolecules such as humic substances. nih.gov When this compound is introduced, it enters a complex chemical environment where it must compete with this diverse suite of natural organic ligands and inorganic constituents for binding with iron and other trace metals. acs.org
The stability of the this compound complex is dependent on pH. vulcanchem.comoup.com It can also participate in further complexation reactions, such as the formation of ternary complexes. Studies involving similar iron polyaminocarboxylates have shown that they can form mixed-ligand complexes with inorganic ions like phosphate (B84403), which is common in natural waters. publish.csiro.au The presence of a strong, synthetic chelating agent like HEDTA has the potential to perturb the natural equilibrium of iron speciation. acs.org By mobilizing iron, it can alter its residence time and cycling, and potentially influence the speciation and bioavailability of other trace metals that also interact with both natural and synthetic ligands. acs.orgnih.gov
Interactions with Other Contaminants and Pollutants
Role in Remediation Processes (e.g., Cr(VI) Reduction)
A significant application of this compound's reactive properties is in the remediation of hexavalent chromium (Cr(VI)), a toxic and mobile environmental pollutant. researchgate.netmsu.ru The process leverages the redox cycling of iron (Fe³⁺/Fe²⁺) facilitated by the HEDTA chelate to convert Cr(VI) to the less toxic and less mobile trivalent chromium (Cr(III)). researchgate.netmdpi.com
Research has elucidated a multi-faceted mechanism for this remediation process. In systems containing ferrous iron (Fe(II)), HEDTA enhances the reduction of Cr(VI). researchgate.netmsu.ru Studies show that this enhancement is the result of a two-step process. researchgate.netresearchgate.net
Ligand-Accelerated Electron Transfer : In the first step, HEDTA acts as a ligand, complexing with Fe(II). This Fe(II)-HEDTA complex expedites the transfer of electrons to Cr(VI), leading to its rapid reduction to Cr(III). researchgate.netresearchgate.net This reaction is considerably faster than the reduction of Cr(VI) by free Fe(II) ions, especially at low pH. researchgate.net
Photoreduction by the Chelate : In the second step, under illumination, the HEDTA ligand itself can act as a reductant for Cr(VI). researchgate.netresearchgate.net In this phase, the Fe(III)/Fe(II) couple serves as a redox mediator to facilitate the electron transfer, resulting in the photoreduction of the remaining Cr(VI). researchgate.net
The effectiveness of this process is influenced by several environmental factors.
| Factor | Influence on Cr(VI) Reduction by Fe-HEDTA System | Research Finding |
| pH | The reduction of Cr(VI) by Fe(II) in the presence of HEDTA is effective at low pH. researchgate.net | The oxidation of Fe(II) by dissolved oxygen is also rapid at low pH in the presence of HEDTA, which can compete with the desired Cr(VI) reduction. researchgate.net |
| Light | Illumination is crucial for the second stage of remediation, where HEDTA acts as a reductant. researchgate.netresearchgate.net | Goethite, an iron oxyhydroxide mineral, can catalyze the reduction of Cr(VI) by HEDTA, with the effect being accelerated under laboratory and growth chamber light. msu.ru |
| Dissolved Oxygen | Dissolved oxygen can rapidly oxidize the Fe(II)-HEDTA complex, reducing the amount of Fe(II) available to reduce Cr(VI). researchgate.netresearchgate.net | This can decrease the overall efficiency of the remediation process if not managed. researchgate.net |
| Presence of Minerals | Iron-bearing minerals like goethite can catalyze Cr(VI) reduction. msu.ru | The mineral surface can promote the formation of Fe(III)-HEDTA complexes, which decreases the electronic repulsion between HEDTA and Cr(VI), thereby facilitating reduction. msu.ru |
The table below summarizes key research findings on the role of the HEDTA system in Cr(VI) reduction.
| Study Focus | Key Findings |
| Effect of HEDTA on Cr(VI) Reduction by Fe(II) | HEDTA enhances Cr(VI) reduction through a dual mechanism: acting as a ligand to speed up electron transfer from Fe(II) and serving as a reductant under illumination. researchgate.netresearchgate.net |
| Influence of Goethite | Goethite surfaces catalyze the photoreduction of Cr(VI) by HEDTA. This is attributed to the formation of surface Fe(III)-HEDTA complexes that facilitate the reaction. msu.ru |
| Competing Reactions | HEDTA also accelerates the oxidation of Fe(II) by dissolved oxygen, a reaction that competes with Cr(VI) reduction and can lower its efficiency. researchgate.netmsu.ru |
These findings underscore the complex chemistry involved in using this compound and related systems for environmental remediation. While it shows significant promise for detoxifying contaminants like Cr(VI), the process efficiency is dependent on specific environmental conditions such as pH, light exposure, and the presence of other substances like dissolved oxygen and minerals. researchgate.netresearchgate.netmsu.ru
Mechanistic Studies in Agrochemistry and Industrial Processes
Mechanisms of Iron Mobilization and Plant Uptake in Agricultural Systems
The application of Ferric HEDTA in agriculture is centered on its ability to provide essential iron to plants, particularly in soils where iron availability is limited. Understanding the mechanisms of how this chelate mobilizes iron and facilitates its uptake by plants is crucial for optimizing its use.
Iron (Fe) is a vital micronutrient for plants, playing a critical role in chlorophyll (B73375) synthesis, respiration, and various enzymatic processes. ashs.orgcropaia.comin-pacta.cl Despite its abundance in most soils, its availability to plants is often low, especially in alkaline and calcareous soils where iron precipitates as insoluble ferric oxides. cropaia.comnih.govufl.edu This can lead to iron deficiency, characterized by interveinal chlorosis (yellowing of leaves) in new growth, which can severely limit plant growth and crop yields. ashs.org
This compound serves as a chelated iron fertilizer, designed to counteract iron deficiency. kuglercompany.comgreenbook.net The HEDTA (hydroxyethylethylenediaminetriacetic acid) ligand envelops the ferric iron (Fe³⁺), keeping it in a soluble and plant-available form over a specific pH range. umd.eduvulcanchem.com This prevents the iron from precipitating in the soil and allows it to be absorbed by the plant's roots. vulcanchem.com
Plants have evolved two primary strategies for iron uptake. nii.ac.jpresearchgate.net Dicotyledonous and non-graminaceous monocotyledonous plants utilize "Strategy I," which involves the acidification of the rhizosphere and the reduction of Fe³⁺ to the more soluble ferrous form (Fe²⁺) by a ferric chelate reductase enzyme at the root surface before uptake. nih.govnii.ac.jpresearchgate.net Graminaceous plants use "Strategy II," where they release phytosiderophores that chelate Fe³⁺ from the soil, and the entire iron-phytosiderophore complex is then transported into the root. cropaia.comnii.ac.jp
When this compound is applied, the chelated iron remains in solution, making it accessible to the plant's root system. For Strategy I plants, the this compound complex moves to the root surface where the ferric chelate reductase enzyme breaks the complex, reduces the iron to Fe²⁺, and allows for its transport across the root membrane. researchgate.net The chelated form of iron in this compound ensures a continuous supply of iron to the plant, thereby correcting deficiencies and supporting healthy growth. kuglercompany.comgreenbook.net
The effectiveness of an iron chelate is determined by its stability across different soil pH levels and its ability to be absorbed by the plant. This compound is often compared with other common iron chelates like Fe-EDTA, Fe-DTPA, and Fe-EDDHA. vulcanchem.comcuttingedgesolutions.com
Soil Applications:
In soil applications, the stability of the chelate is paramount to ensure the iron remains available to the plant roots. kuglercompany.comgreenbook.net The stability of these chelates is pH-dependent.
Fe-EDTA is stable in acidic to slightly acidic soils, typically up to a pH of 6.5. ashs.orgcuttingedgesolutions.comashs.org Above this pH, the iron can be displaced by other cations, rendering it unavailable.
Fe-HEDTA offers comparable stability to Fe-EDTA and is effective throughout the pH range of most soils. kuglercompany.comgreenbook.net
Fe-DTPA is stable in a wider pH range than EDTA, up to about 7.5. ashs.orgashs.org
Fe-EDDHA is the most stable iron chelate, remaining effective in a broad pH range, even in highly alkaline soils up to pH 9.0. ashs.orgcuttingedgesolutions.comashs.org
Research has shown that while Fe-EDDHA is superior in high-pH soilless media, Fe-EDTA can be as effective as Fe-EDDHA and Fe-DTPA in preventing chlorosis at a media pH up to 6.5. ashs.org The choice of chelate often involves a trade-off between cost and the specific soil pH. Fe-EDDHA is significantly more expensive than Fe-DTPA and Fe-EDTA. ashs.org
Foliar Applications:
Foliar application is a method to directly supply iron to the leaves, bypassing potential soil-related issues. kuglercompany.com For foliar sprays, the ability of the chelate to penetrate the leaf cuticle and be metabolized by the plant is crucial. This compound is recommended for foliar applications to correct deficiencies, especially between planting and flowering. kuglercompany.com While foliar application can provide a quick remedy, it is often not a substitute for addressing soil deficiencies. kuglercompany.com Comparative studies on the foliar efficacy of different chelates are important for determining the most efficient option for rapid correction of iron deficiency symptoms.
Table 1: pH Stability Ranges of Common Iron Chelates
| Chelate | Stable pH Range |
| Fe-EDTA | up to ~6.5 |
| Fe-HEDTA | Comparable to Fe-EDTA |
| Fe-DTPA | up to ~7.5 |
| Fe-EDDHA | up to ~9.0 |
Interestingly, this compound also functions as a selective herbicide, primarily targeting broadleaf weeds while leaving turfgrass relatively unharmed. umd.edumygreenmontgomery.orgwalterreeves.com
The herbicidal activity of this compound is based on the principle of iron toxicity through oxidative damage. umd.eduwalterreeves.com When applied to plants, the chelated iron is readily absorbed. umd.edu Broadleaf weeds tend to absorb this compound more rapidly and in larger quantities than turfgrass. umd.edumygreenmontgomery.org This differential uptake is a key aspect of its selectivity, although the exact mechanism is not fully understood. halifax.ca
Once inside the plant cells of the broadleaf weed, the excessive amount of iron acts as a catalyst, promoting the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals. halifax.ca This process, known as iron oxidation, leads to rapid cellular damage, causing the plant tissues to dry up, turn black, and die within hours of application. umd.edu This rapid necrosis is a characteristic feature of iron-based herbicides. umd.edumygreenmontgomery.org In contrast, turfgrass is able to tolerate the lower amount of absorbed iron without significant damage. umd.edu
Chemical Basis of Selective Herbicide Action
Industrial Chemical Processes and Reaction Engineering
Beyond its agricultural uses, this compound plays a significant role in industrial processes, particularly in gas desulfurization.
Gas desulfurization is the process of removing hydrogen sulfide (B99878) (H₂S), a toxic and corrosive gas, from various gas streams, such as natural gas and biogas. omicsonline.orgpsu.ac.th One common method is liquid redox, where a metal chelate solution is used to absorb and oxidize H₂S to elemental sulfur. psu.ac.th
This compound has been studied for its effectiveness in these systems. The process involves the absorption of H₂S into an aqueous solution of this compound. vulcanchem.com The ferric iron (Fe³⁺) in the chelate is reduced to ferrous iron (Fe²⁺), while the H₂S is oxidized to solid elemental sulfur. The spent solution containing the ferrous chelate is then regenerated by sparging it with air, which re-oxidizes the Fe²⁺ back to Fe³⁺, allowing the solution to be recycled.
Research has focused on optimizing the performance of this compound in these systems. Studies have investigated the kinetics of H₂S absorption into aqueous ferric solutions of HEDTA. omicsonline.org A reinterpretation of experimental data by Demmink and Beenackers provided kinetic rate constants for the reaction between H₂S and this compound complexes at 293 K. osti.govacs.org
Table 2: Kinetic Rate Constants for H₂S Reaction with this compound Complexes (T = 293 K)
| This compound Complex | Kinetic Rate Constant (k₁,₁) [m³/(mol s)] |
| Monohydroxylated complex | 1.4 – 1.6 |
| Dihydroxylated complex | 550 – 650 |
Source: Demmink and Beenackers (1998) osti.govacs.org
These studies indicate that the dihydroxylated complex of this compound is significantly more reactive towards H₂S than the monohydroxylated complex. This highlights the importance of pH control in the desulfurization process, as the speciation of the ferric chelate complexes is pH-dependent.
Furthermore, research has explored the use of blended chelate systems. One study found that a mixture of Ferric EDTA and this compound can exhibit optimal H₂S removal efficiency due to synergistic effects on diffusivity and redox cycling. Another study prepared a desulfurization solution with an optimal ratio of EDTA, HEDTA, Fe³⁺, and Fe²⁺ at a pH of 8.5, achieving a desulfurization efficiency of over 98% for gas streams with less than 35% hydrogen sulfide. researchgate.net These findings demonstrate that reaction engineering principles, such as optimizing reactant concentrations, pH, and temperature, are crucial for maximizing the efficiency and stability of this compound-based desulfurization systems.
Application in Geothermal Reservoir Stimulation and Metal Recovery
This compound (N-hydroxyethylethylenediaminetriacetic acid) serves as a critical chelating agent in geothermal energy applications, specifically for reservoir stimulation and the subsequent recovery of valuable metals. Geothermal reservoirs often require stimulation to enhance permeability and improve the flow of geothermal fluids. gfz-potsdam.deresearchgate.net Chemical stimulation, which involves dissolving minerals to enlarge or create new fluid pathways, is a common technique. gfz-potsdam.deresearchgate.net
The effectiveness of this compound in this context is largely attributed to its chemical structure. Unlike EDTA, where a fourth acetate (B1210297) group is present, HEDTA features a hydroxyethyl (B10761427) group. rsc.org This structural modification enhances the solubility of the HEDTA ligand, and consequently its ferric chelate, particularly in the acidic conditions often encountered in geothermal systems. rsc.org While the stability constant of the Fe-HEDTA complex is lower than that of Fe-EDTA, its superior solubility in low-pH environments makes it a more suitable agent for certain geothermal applications.
Research indicates that HEDTA is effective at dissolving carbonate scales at high temperatures. For instance, at 150°C and a pH of 4, HEDTA can effectively dissolve carbonates, a task for which EDTA is less suited due to its lower solubility at that pH. The mechanism involves the chelating agent binding with metal ions, such as calcium from calcium carbonate, forming a stable, soluble complex that can be flushed from the reservoir, thereby enhancing its permeability.
In addition to stimulation, the chelation properties of this compound are valuable for metal recovery from geothermal brines. osti.gov These fluids are often rich in dissolved minerals and metals. osti.gov By forming stable, soluble complexes with various metal ions, this compound can prevent their premature precipitation and facilitate their extraction and recovery. google.com The process typically involves leaching metals from solid residues or directly from the geothermal fluid itself. osti.gov The ability of Fe HEDTA to solubilize significant amounts of iron is particularly noted in this industrial context. core.ac.uk
Table 1: Comparative Performance of Chelating Agents in Geothermal Applications
| Chelating Agent | Key Characteristic | Performance in Geothermal Conditions | Reference |
|---|---|---|---|
| This compound | Enhanced solubility at low pH due to hydroxyethyl group. | Effectively dissolves carbonates at 150°C and pH 4. Outperforms EDTA in acidic conditions (pH 2.5–4). | |
| EDTA | Higher stability constant for metal complexes compared to HEDTA. | Limited by low solubility in acidic environments, requiring higher pH for effective use. | rsc.org |
| GLDA | Biodegradable alternative. | Matches HEDTA's thermal stability but has a lower metal-binding strength. Considered a powerful chelating agent over a wide pH range. | researchgate.net |
Performance in Harsh Industrial Conditions (e.g., High Acidity, Temperature)
The utility of this compound in various industrial processes is often dictated by its performance under harsh conditions, such as high acidity and elevated temperatures. Its unique chemical structure provides distinct advantages and some limitations in these environments.
The presence of the hydroxyethyl group in HEDTA enhances its solubility in acidic solutions (pH 1-3), a critical feature for applications like industrial cleaning and acidizing treatments in the oil and gas industry. rsc.orgnih.gov This improved solubility prevents the chelating agent from precipitating out of solution, allowing it to remain active. rsc.org However, its performance in highly acidic environments is nuanced.
A comparative study evaluating HEDTA and tetrasodium (B8768297) glutamate (B1630785) diacetate (GLDA) as chelators for calcium (Ca²⁺) and ferrous (Fe²⁺) ions under highly acidic conditions (pH 1 and 3) at 80°C yielded detailed insights. nih.gov
For chelating Fe²⁺ ions: GLDA was found to be a more effective chelator than HEDTA at both pH 1 and pH 3. The superior performance of GLDA is attributed to its molecular flexibility and multiple carboxylate groups, which allow for the formation of more stable complexes, even under highly acidic conditions. nih.gov
For chelating Ca²⁺ ions: The performance was pH-dependent. At pH 1, HEDTA exhibited a higher chelation capacity for Ca²⁺ compared to GLDA. Conversely, at pH 3, the performance of both chelators was comparable. nih.gov
The chelation efficiency of aminopolycarboxylate ligands like HEDTA is strongly influenced by pH. nih.gov At very low pH levels, the functional groups of the HEDTA molecule can become protonated, which may reduce its efficacy in binding to metal ions. nih.gov Despite this, HEDTA is frequently used for iron control and the removal of various types of scale, including carbonates and sulfates, in industrial settings. rsc.org Its ability to function in high-temperature conditions is also a key reason for its selection in demanding applications. researchgate.net
Table 2: Chelation Performance of HEDTA vs. GLDA at 80°C under Acidic Conditions
| Ion | pH Level | Performance Comparison | Reference |
|---|---|---|---|
| Fe²⁺ (Iron) | 1 | GLDA outperforms HEDTA. | nih.gov |
| 3 | GLDA outperforms HEDTA. | nih.gov | |
| Ca²⁺ (Calcium) | 1 | HEDTA outperforms GLDA. | nih.gov |
| 3 | Performance is comparable to GLDA. | nih.gov |
Conclusion and Future Research Trajectories
Synthesis of Current Knowledge on Ferric HEDTA Chemistry
The synthesis of this compound is typically achieved by reacting a ferric salt, such as ferric chloride, with HEDTA in an aqueous solution, followed by a pH adjustment to a controlled range (typically 8-9) to ensure stable complex formation. vulcanchem.com The resulting complex is a deep red, odorless liquid that is miscible with water. vulcanchem.com
The reactivity of this compound is characterized by several key processes:
Redox Reactions: The complex readily participates in oxidation-reduction reactions, where the central ferric (Fe³⁺) ion is reduced to the ferrous (Fe²⁺) state, and vice-versa. vulcanchem.com This is a fundamental aspect of its role in processes like the liquid redox removal of hydrogen sulfide (B99878). cdnsciencepub.comcdnsciencepub.com
Photodegradation: Like other iron aminopolycarboxylate complexes, this compound is susceptible to photodegradation, particularly when exposed to UV radiation. epa.govusda.gov This process involves the decarboxylation of the ligand and the reduction of Fe³⁺ to Fe²⁺, which can lead to the breakdown of the chelate and precipitation of iron, impacting its efficacy in applications like liquid fertilizers if not stored properly. usda.govresearchgate.net
Biodegradation: While more persistent than some chelating agents, HEDTA is considered more susceptible to microbial degradation than EDTA. epa.gov The degradation pathways for the chemically similar Fe(III)-EDTA involve multiple steps, breaking down into smaller, more biodegradable compounds like ED3A, EDDA, and eventually glycine (B1666218) and formaldehyde (B43269). epa.gov
Emerging Challenges and Unexplored Avenues in Coordination and Environmental Chemistry
Despite its widespread use, significant questions and challenges remain regarding the coordination and environmental chemistry of this compound.
Coordination Chemistry: A primary challenge lies in fully elucidating the speciation of this compound under diverse real-world conditions. While the 1:1 complex is standard, the formation of various hydrolytic forms and potential dimers in solution, especially as a function of pH and concentration, is complex and not fully mapped. researchgate.netoup.com The coordination environment can expand to seven-coordinate structures, and the dynamics of water exchange with the coordinated iron center are crucial for understanding its reactivity but require further investigation. researchgate.net There is a need for more in-depth spectroscopic and theoretical studies to model these subtle structural variations and their impact on the complex's redox and photochemical behavior.
Environmental Chemistry: The environmental fate of this compound presents a major area for future research. While it is known to undergo photodegradation and biodegradation, the precise rates, mechanisms, and intermediate products under varying environmental matrices (e.g., different soil types, water compositions, and microbial populations) are not well-defined. epa.govnih.gov The kinetics of degradation are known to be pH-dependent, but a comprehensive model is lacking. researchgate.net
A significant unexplored avenue is the competitive interaction of this compound with other metal ions and natural organic ligands present in soil and water. amazonaws.com The very high stability of the Fe(III) complex does not guarantee its persistence in environments where other cations like Ca²⁺ or Zn²⁺, or natural ligands, can compete for either the iron or the HEDTA ligand, leading to metal-exchange reactions that alter the mobility and bioavailability of both iron and potentially toxic heavy metals. nih.govamazonaws.com Developing analytical methods for direct speciation studies at environmentally relevant concentrations remains a critical challenge. nih.gov
The following table summarizes key areas where knowledge gaps exist:
Table 1: Unexplored Research Areas for this compound
| Research Area | Key Questions and Challenges |
|---|---|
| Coordination Chemistry | - Complete mapping of pH-dependent speciation (monomers, dimers, hydroxo forms). - Elucidation of seven-coordinate structures in solution. - Detailed kinetics and mechanism of water exchange at the Fe(III) center. |
| Environmental Fate | - Quantifying degradation rates and identifying all intermediates in diverse soil and aquatic systems. - Modeling the influence of competitive metal ions and natural ligands on complex stability and metal exchange. - Understanding the long-term impact on metal cycling and bioavailability in ecosystems. |
| Analytical Methods | - Development of robust techniques for direct speciation of this compound and its degradation products at low environmental concentrations. |
Potential for Novel Applications Based on Mechanistic Understanding
A deeper mechanistic understanding of this compound's chemistry can pave the way for novel and optimized applications.
Advanced Oxidation Processes (AOPs): The ability of the Fe³⁺/Fe²⁺ couple in the HEDTA complex to participate in redox cycling is the foundation of Fenton and photo-Fenton type reactions. frontiersin.orgnih.gov These processes generate highly reactive hydroxyl radicals (•OH), which can degrade persistent organic pollutants. cdnsciencepub.comnih.gov Future research could focus on tailoring this compound-based AOPs for specific environmental remediation challenges. By understanding how the ligand structure influences the redox potential and stability of the iron center, it may be possible to design more efficient and selective catalysts for water and soil decontamination. ontosight.airesearchgate.net For instance, the degradation of certain contaminants can be enhanced by the photochemical reactions of Fe(III)-aminopolycarboxylate complexes. researchgate.net
Catalysis and Industrial Processes: The redox-catalytic cycle of this compound is already used for H₂S removal in industrial gas streams. cdnsciencepub.comcdnsciencepub.com A more profound understanding of the ligand degradation mechanism during the Fe²⁺ reoxidation step could lead to the development of more robust systems. cdnsciencepub.comresearchgate.net Research into modifying the HEDTA ligand to make it more resistant to oxidative attack by hydroxyl radicals, while maintaining its chelating and redox properties, could significantly improve the cost-effectiveness and lifespan of these catalytic systems. cdnsciencepub.com
Biomedical and Bio-inspired Systems: While outside its current major uses, the coordination chemistry of iron chelates is fundamental to understanding iron transport and storage in biological systems. nih.gov Studying the reactivity and stability of this compound provides a valuable model for understanding how synthetic chelators interact with biological iron pools. ucm.es This knowledge could inform the design of novel chelating agents for applications in diagnostics or as probes for studying iron metabolism, although this remains a nascent area of exploration for this specific compound. ontosight.ai The interaction of this compound with cell membranes and its potential to influence iron uptake mechanisms in microorganisms also warrants further study. researchgate.net
By focusing on these fundamental chemical principles, the scientific community can unlock new potential for this compound, moving beyond its current applications into next-generation environmental and catalytic technologies.
Q & A
Q. What are the established methods for synthesizing Ferric HEDTA, and what analytical techniques confirm its structural integrity?
this compound is synthesized by chelating ferric ions (Fe³⁺) with HEDTA (N-hydroxyethylethylenediaminetriacetic acid) under controlled pH (typically 8–9) to optimize complex stability. Key steps include:
Q. How is this compound applied in plant micronutrient studies, and what protocols ensure reproducibility?
this compound is used in hydroponic or foliar applications to address iron deficiency. Methodological best practices include:
- Concentration Range : 0.1–10 mM Fe³⁺, adjusted for plant species and growth stage .
- pH Control : Maintain solution pH 6.0–7.0 to prevent precipitation .
- Validation : Measure chlorophyll content (SPAD values) and root ferric reductase activity to confirm iron uptake .
Advanced Research Questions
Q. What experimental designs are optimal for studying redox interactions between this compound and microbial/fungal systems?
Redox activity is analyzed via:
- Electrochemical Assays : Cyclic voltammetry to measure Fe³⁺/Fe²⁺ redox potentials in microbial cultures .
- Chromogenic Probes : Use BPDS (bathophenanthroline disulfonate) to trap Fe²⁺ released during fungal reduction, quantified spectrophotometrically at 535 nm .
- Example Findings : Cryptococcus neoformans reduces 10 mM Fe(III)HEDTA to generate 160 µM extracellular Fe²⁺ under aerobic conditions .
Q. How can researchers model the thermodynamic stability of this compound under varying pH and ionic strength?
Stability constants are derived using:
Q. What methodologies reconcile contradictions in this compound toxicity data across biological systems?
Discrepancies arise from concentration-dependent effects and model system variability. Mitigation strategies include:
- Standardized Testing : Acute toxicity assays (e.g., OECD 203 for fish) at 26.5% active ingredient (EPA Tier I) .
- Mechanistic Studies : Compare Fe³⁺ release kinetics in mammalian cell lines (e.g., HepG2) versus soil microbiota .
- Key Data : No mortality observed in Daphnia magna at 100 mg/L, but 60% Fe(III)HEDTA degradation by Agrobacterium spp. in 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
